4-Bromo-2-thiophenecarboxaldehyde is a regiochemically defined halogenated heterocycle featuring a reactive C2 aldehyde and a C4 bromine substituent. In industrial and advanced laboratory procurement, it serves as a critical building block for cross-coupling (Suzuki, Stille) and condensation (Wittig, Knoevenagel) reactions [1]. Unlike its more common isomers, this specific compound is procured when downstream applications—such as active pharmaceutical ingredients, nonlinear optical (NLO) chromophores, and conformationally restricted diagnostic ligands—require exact functionalization at the 4-position of the thiophene ring to satisfy strict structure-activity relationship (SAR) or steric geometry requirements [2].
Attempting to substitute 4-bromo-2-thiophenecarboxaldehyde with the cheaper, more abundant 5-bromo-2-thiophenecarboxaldehyde fundamentally alters the conjugation pathway and steric vector of the resulting molecule, rendering it incompatible for target-specific SAR or specialized materials [1]. Furthermore, attempting to synthesize the 4-bromo isomer in-house via lithiation and formylation of 3-bromothiophene derivatives is notoriously inefficient. The process suffers from severe lithium migration from the C4 to the C5 position, which drastically reduces yields (often capping at 74%) and generates major 5-formyl side products [2]. Procuring the pre-formed 4-bromo-2-thiophenecarboxaldehyde bypasses this complex synthesis, ensuring 100% regiochemical fidelity and eliminating the need for difficult chromatographic separations.
In the synthesis of trilink high-μβ NLO chromophores, generating the 4-bromo-2-formyl thiophene motif in-house via n-butyllithium/DMF formylation of 3-bromothiophenes results in significant lithium migration from C4 to C5. This limits the yield of the desired 4-bromo isomer to 74% and produces a major isomeric side product that is difficult to separate [1]. Procuring pre-formed 4-bromo-2-thiophenecarboxaldehyde completely bypasses this side reaction, delivering 100% regiochemical purity without the need for strict cryogenic control.
| Evidence Dimension | Regioselective Formylation Yield |
| Target Compound Data | 100% regiopurity (via procurement) |
| Comparator Or Baseline | 74% yield (in-house lithiation/formylation of 3-bromothiophenes) |
| Quantified Difference | Eliminates ~26% yield loss and major 5-formyl side product formation |
| Conditions | n-BuLi and DMF formylation vs direct procurement |
Procuring the exact isomer eliminates the need for complex cryogenic control and difficult chromatographic separation of the 5-formyl byproduct.
4-Bromo-2-thiophenecarboxaldehyde is highly processable in aqueous Wittig reactions. When reacted with stabilized ylides (ethyl bromoacetate and triphenylphosphine), the compound achieves a 98% yield of the corresponding α,β-unsaturated ester in just 1 hour at 20 °C[1]. This performance matches or exceeds standard unoptimized organic-solvent Wittig protocols, providing a highly scalable route to functionalized dienes without requiring anhydrous conditions.
| Evidence Dimension | Aqueous Condensation Yield |
| Target Compound Data | 98% yield of α,β-unsaturated ester |
| Comparator Or Baseline | Standard anhydrous organic-solvent Wittig protocols (baseline) |
| Quantified Difference | Near-quantitative yield achieved in aqueous media |
| Conditions | Saturated aqueous NaHCO3, 20 °C, 1 hour |
High reactivity in mild, aqueous conditions allows for scalable, environmentally friendly downstream functionalization.
In the development of diagnostic ligands for misfolded α-synuclein aggregates, the specific substitution geometry of the thiophene ring dictates binding efficacy. Ligands synthesized using 4-bromo-2-thiophenecarboxaldehyde direct the subsequent Suzuki-coupled aryl group into a distinct spatial orientation compared to linear 5-bromo analogs. This specific structural rigidity enables strong target binding, resulting in an 8 to 15-fold increase in fluorescence quantum yield upon fibril binding [1].
| Evidence Dimension | Fluorescence Quantum Yield Increase |
| Target Compound Data | 8 to 15-fold increase upon fibril binding |
| Comparator Or Baseline | Unbound free molecule baseline |
| Quantified Difference | Significant bathochromic shift and quantum yield enhancement |
| Conditions | Binding to α-synuclein fibrils |
The specific substitution geometry provided by the 4-bromo precursor is essential for developing highly sensitive diagnostic ligands.
Procured as a crucial donor bridge precursor in trilink high-μβ NLO chromophores, where the precise bend angle of the 4-substituted thiophene optimizes electrooptic coefficients, and pre-formed procurement avoids lithium migration issues [1].
Utilized in the synthesis of specialized receptor ligands (e.g., α-synuclein imaging agents, PDE inhibitors) where the 4-position aryl/heteroaryl substitution is strictly required for optimal receptor pocket fit and binding affinity [2].
Selected for aqueous Wittig or Knoevenagel condensations to build complex conjugated dienes or chalcone analogs efficiently without the need for anhydrous organic solvents [3].
Irritant